molecular formula C12H13ClN4 B2913161 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine CAS No. 122862-38-8

6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine

Cat. No.: B2913161
CAS No.: 122862-38-8
M. Wt: 248.71
InChI Key: IDKMCTUUHBDJFU-UHFFFAOYSA-N
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Description

6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C12H13ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N4-(2-phenylethyl)pyrimidine-2,4-diamine: A similar compound with a different substitution pattern on the phenylethyl group.

    6-chloro-N4-(1-methylethyl)pyrimidine-2,4-diamine: Another derivative with a different alkyl group attached to the pyrimidine ring.

Uniqueness

6-chloro-N4-(1-phenylethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-phenylethyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-4-N-(1-phenylethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)15-11-7-10(13)16-12(14)17-11/h2-8H,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKMCTUUHBDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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